3,5-dimethyl-2-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
3,5-dimethyl-2-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-2-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the reaction of 3,5-dimethylpyrazole with appropriate aldehydes or ketones under acidic or basic conditions. The reaction is often carried out in solvents like ethanol or methanol, with catalysts such as p-toluenesulfonic acid or sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-2-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation reactions using reagents like bromine, nitric acid, and sulfuric acid
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3,5-dimethyl-2-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of fluorescent dyes and materials with specific optical properties .
Mechanism of Action
The mechanism of action of 3,5-dimethyl-2-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, its structural features allow it to interact with nucleic acids and proteins, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
- Pyrazolo[1,5-a]pyrimidine derivatives with various substituents .
Uniqueness
3,5-dimethyl-2-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structural features enable it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C22H22N4 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
3,5-dimethyl-2-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C22H22N4/c1-15-14-20(24-17(3)18-10-6-4-7-11-18)26-22(23-15)16(2)21(25-26)19-12-8-5-9-13-19/h4-14,17,24H,1-3H3 |
InChI Key |
QNJVQHFNOHZWPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC(C)C3=CC=CC=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
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